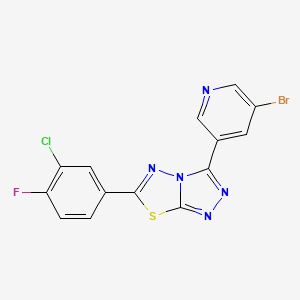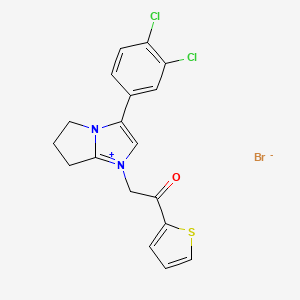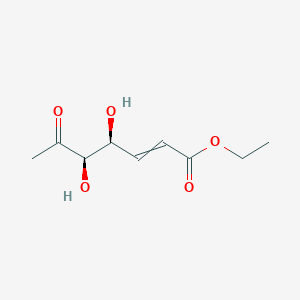
C14H6BrClFN5S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C14H6BrClFN5S is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C14H6BrClFN5S typically involves multi-step organic reactions. The starting materials often include aromatic compounds that are functionalized with bromine, chlorine, fluorine, and nitrogen groups. The synthesis may involve:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the aromatic ring.
Nitration: Introduction of nitrogen groups.
Sulfonation: Introduction of sulfur groups.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
化学反应分析
Types of Reactions
C14H6BrClFN5S: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nitrating agents.
Addition reagents: Hydrogen, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Addition: Formation of hydrogenated or halogenated products.
科学研究应用
C14H6BrClFN5S: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of C14H6BrClFN5S involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with DNA: Affect gene expression and cellular functions.
Modulate signaling pathways: Influence cellular signaling and communication.
相似化合物的比较
C14H6BrClFN5S: can be compared with other similar compounds that contain halogens, nitrogen, and sulfur atoms. Some similar compounds include:
C14H6BrClFN5O: Contains an oxygen atom instead of sulfur.
C14H6BrClFN5Se: Contains a selenium atom instead of sulfur.
C14H6BrClFN5Te: Contains a tellurium atom instead of sulfur.
The uniqueness of This compound
属性
分子式 |
C14H6BrClFN5S |
|---|---|
分子量 |
410.7 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H6BrClFN5S/c15-9-3-8(5-18-6-9)12-19-20-14-22(12)21-13(23-14)7-1-2-11(17)10(16)4-7/h1-6H |
InChI 键 |
FNOFOOICWHMIRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)
![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)

![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
